molecular formula C18H18N2O2S2 B301096 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

Cat. No. B301096
M. Wt: 358.5 g/mol
InChI Key: HIIROXHAUSYRAG-VKCFTAOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one, also known as ETPTZ, is a thiazolidinone derivative that has been extensively studied for its potential pharmacological properties. This compound has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be mediated through the inhibition of NF-κB signaling pathway and the activation of Nrf2/ARE pathway, respectively. In addition, its anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways, such as PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines, scavenge free radicals, and induce apoptosis in various cell types. In addition, it has been shown to inhibit cell proliferation in various cancer cell lines. In vivo studies have also demonstrated its anti-inflammatory and antioxidant activities, as well as its potential therapeutic effects in various disease models, such as rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological properties have been extensively studied. In addition, it has shown promising results in various scientific research applications. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic and toxicological properties have not been fully evaluated.

Future Directions

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one. First, further studies are needed to elucidate its mechanism of action and pharmacokinetic and toxicological properties. Second, its potential therapeutic effects in various disease models need to be further evaluated. Third, its structure-activity relationship needs to be explored to identify more potent and selective derivatives. Fourth, its potential use as a lead compound for drug development needs to be further investigated. Finally, its potential applications in other fields, such as agriculture and environmental science, need to be explored.

Synthesis Methods

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-aminothiazole with 4-ethoxybenzaldehyde and 2-thiophenecarboxaldehyde in the presence of acetic acid, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting product is then purified through recrystallization to obtain pure 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have demonstrated that 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. In addition, 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2O2S2/c1-3-20-17(21)16(12-15-6-5-11-23-15)24-18(20)19-13-7-9-14(10-8-13)22-4-2/h5-12H,3-4H2,1-2H3/b16-12-,19-18?

InChI Key

HIIROXHAUSYRAG-VKCFTAOWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CS2)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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